molecular formula C6H10N2O2 B12878705 (S)-1-Methyl-5-oxopyrrolidine-2-carboxamide

(S)-1-Methyl-5-oxopyrrolidine-2-carboxamide

Cat. No.: B12878705
M. Wt: 142.16 g/mol
InChI Key: KLBSBVDLPIOJRF-BYPYZUCNSA-N
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Description

(S)-1-Methyl-5-oxopyrrolidine-2-carboxamide is a chiral pyrrolidinone derivative that serves as a valuable scaffold in medicinal chemistry and drug discovery research. Compounds based on the 5-oxopyrrolidine (2-pyrrolidinone) core are recognized for their diverse biological activities and presence in numerous approved pharmaceuticals and natural products . This compound is of significant research interest for the development of novel neuroprotective agents . The 5-oxopyrrolidine structure is a key pharmacophore in the design of NR2B-selective N-methyl-D-aspartate (NMDA) receptor antagonists . Overactivation of NMDA receptors leads to excessive calcium influx and excitotoxicity, which is associated with stroke, Parkinson's disease, and other central nervous system disorders . Researchers are exploring related 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives for their potent neuroprotective effects, which include attenuating calcium influx and suppressing NR2B upregulation induced by NMDA, showing higher potency than the reference compound ifenprodil in vitro . Furthermore, 5-oxopyrrolidine derivatives are attractive scaffolds for developing new anticancer and antimicrobial agents , particularly against multidrug-resistant pathogens . Recent scientific studies demonstrate that structurally similar 5-oxopyrrolidine derivatives exhibit promising in vitro anticancer activity against human lung adenocarcinoma cells (A549) and potent, selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, including those resistant to linezolid and tedizolid . Some hydrazone derivatives incorporating this scaffold have also shown remarkable efficacy in disrupting bacterial biofilms . Researchers can utilize this compound as a versatile building block to explore these and other structure-activity relationships. This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

(2S)-1-methyl-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C6H10N2O2/c1-8-4(6(7)10)2-3-5(8)9/h4H,2-3H2,1H3,(H2,7,10)/t4-/m0/s1

InChI Key

KLBSBVDLPIOJRF-BYPYZUCNSA-N

Isomeric SMILES

CN1[C@@H](CCC1=O)C(=O)N

Canonical SMILES

CN1C(CCC1=O)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Methyl-5-oxopyrrolidine-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of (S)-1-methyl-2-pyrrolidinone with an amine source, such as ammonia or an amine derivative, under acidic or basic conditions. The reaction is often carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as transition metal complexes, can enhance the reaction rate and selectivity. Additionally, purification steps like crystallization or chromatography are employed to obtain the desired enantiomer with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Methyl-5-oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound.

Scientific Research Applications

(S)-1-Methyl-5-oxopyrrolidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of (S)-1-Methyl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In biological systems, it may modulate signaling pathways by interacting with receptors or other proteins, leading to changes in cellular responses.

Comparison with Similar Compounds

1-Methyl-5-oxopyrrolidine-3-carboxylic acid

  • Key Differences : The carboxylic acid group at position 3 (vs. carboxamide at position 2) and lack of stereochemical specification.
  • Impact : Increased polarity and acidity (pKa ~2–3 for carboxylic acid vs. ~0–1 for carboxamide), reducing membrane permeability compared to the target compound. The positional isomerism may alter binding interactions in biological systems .

(2S)-5-Oxopyrrolidine-2-carboxylic acid

  • Key Differences : Lacks the 1-methyl group and features a carboxylic acid instead of a carboxamide.
  • The carboxylic acid’s higher acidity may limit stability under physiological conditions compared to the carboxamide’s neutral pH tolerance .

6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides

  • Key Differences : Incorporates a pyrimidine ring at position 6 and a phenyl group at position 1 (vs. methyl in the target compound).
  • The phenyl group increases steric bulk and lipophilicity, which may improve target engagement but reduce solubility .

Functional Group Variations

  • Carboxamide vs. Carboxylic Acid: The carboxamide group in the target compound reduces acidity (non-ionic at physiological pH) and enhances metabolic stability compared to carboxylic acids, which are prone to ionization and enzymatic hydrolysis.
  • Methyl vs. Phenyl Substituents : The 1-methyl group in the target compound offers moderate lipophilicity, balancing solubility and permeability, whereas phenyl substituents (as in pyrimidine analogs) prioritize lipophilicity and target affinity .

Stereochemical Considerations

The (S)-configuration at position 2 may confer distinct binding preferences compared to racemic or (R)-enantiomers. For example, (2S)-5-oxopyrrolidine-2-carboxylic acid () is a natural amino acid derivative (e.g., L-pyroglutamic acid), highlighting the biological relevance of S-configuration in chiral recognition .

Data Tables

Compound Name Substituents Functional Groups Key Properties Reference
(S)-1-Methyl-5-oxopyrrolidine-2-carboxamide 1-Me, 2-carboxamide (S) Carboxamide, ketone Moderate lipophilicity, chiral recognition N/A
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 1-Me, 3-COOH Carboxylic acid, ketone High polarity, acidic (pKa ~2–3)
(2S)-5-Oxopyrrolidine-2-carboxylic acid 2-COOH (S) Carboxylic acid, ketone High solubility, natural analog
6-(5-Oxo-1-Ph-pyrrolidin-3-yl)pyrimidine-5-carboxamide 1-Ph, pyrimidine Carboxamide, ketone, pyrimidine High lipophilicity, π-π interactions

Biological Activity

(S)-1-Methyl-5-oxopyrrolidine-2-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activity. This article explores its interactions with biological systems, particularly focusing on its role as a substrate or inhibitor for specific enzymes, its anticancer properties, and its antimicrobial activity.

This compound is characterized by its unique molecular structure, which influences its biological activity. The compound has the following properties:

PropertyValue
Molecular FormulaC6H10N2O2
Molecular Weight130.16 g/mol
IUPAC NameThis compound

The biological activity of this compound primarily arises from its ability to interact with various molecular targets, particularly enzymes involved in metabolic pathways. Research indicates that this compound can modulate these pathways, potentially leading to therapeutic effects in various diseases.

Enzyme Interaction

Studies have shown that this compound can act as both a substrate and an inhibitor for specific enzymes. This dual functionality is crucial for understanding its pharmacological applications. For instance, it has been noted that compounds with similar structures exhibit significant inhibitory effects on enzymes linked to cancer cell proliferation and antimicrobial resistance .

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound derivatives. In vitro studies using A549 human lung cancer cells demonstrated that certain derivatives significantly reduced cell viability, indicating their potential as anticancer agents.

Case Study: A549 Cell Line

In a comparative study, various derivatives of 5-oxopyrrolidine were evaluated for their cytotoxic effects against A549 cells:

Compound NameIC50 (µM)Effectiveness (%)
This compound10067.4
Derivative A5059.5
Derivative B2524.5

These results suggest that the structural modifications of the parent compound can lead to enhanced anticancer activity .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus. This is particularly relevant given the global rise in antibiotic resistance.

Case Study: Antimicrobial Screening

A screening study evaluated the antimicrobial efficacy of this compound against various pathogens:

PathogenMIC (µg/mL)Activity
Staphylococcus aureus64Moderate
Escherichia coli>128No activity
Candida albicans128Moderate

The moderate effectiveness against Staphylococcus aureus suggests that this compound could be further explored for its potential in treating infections caused by resistant strains .

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